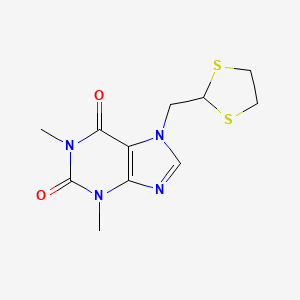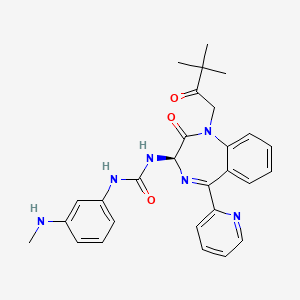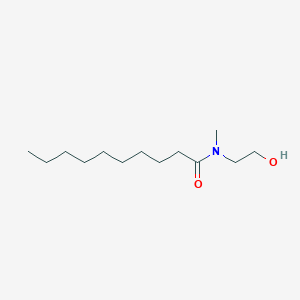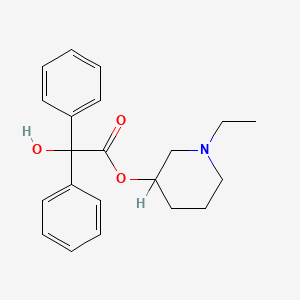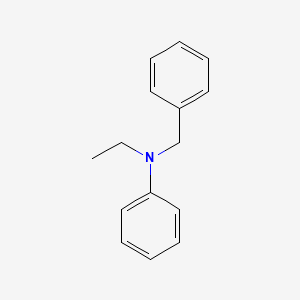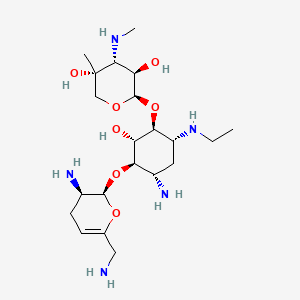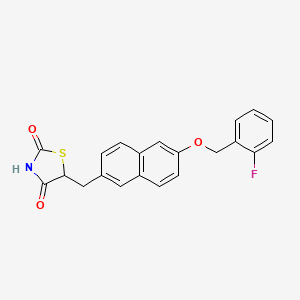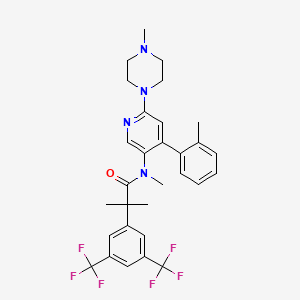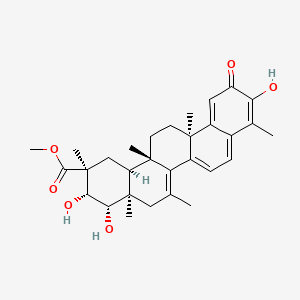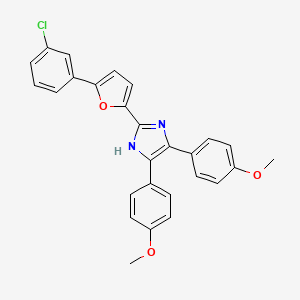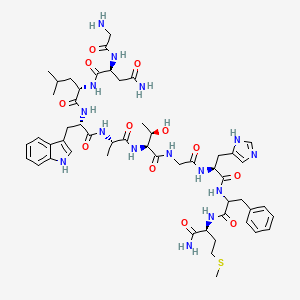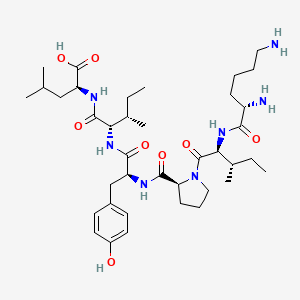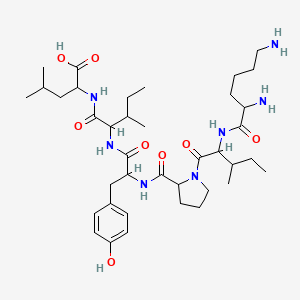
Palbociclib
Vue d'ensemble
Description
Palbociclib est un médicament développé par Pfizer pour le traitement du cancer du sein positif au récepteur hormonal et négatif au récepteur 2 du facteur de croissance épidermique humain . Il s'agit d'un inhibiteur sélectif des kinases dépendantes des cyclines 4 et 6, qui jouent un rôle crucial dans la régulation du cycle cellulaire . This compound a été le premier inhibiteur de la kinase dépendante des cyclines 4 et 6 à être approuvé comme traitement anticancéreux .
Mécanisme D'action
Target of Action
Palbociclib is a type of cancer growth blocker that targets the proteins cyclin-dependent kinase 4 and 6 (CDK4 and CDK6) on cancer cells . CDK4 and CDK6 are proteins that stimulate cancer cells to grow and divide . This compound is used to treat breast cancer that is oestrogen receptor positive and HER2 negative .
Mode of Action
This compound works by blocking these proteins, CDK4 and CDK6 . It is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . In the G1 phase of the cell cycle, mammalian cells must pass a checkpoint, known as the restriction point “R”, in order to complete the cell cycle and divide . CDK4 and CDK6 complex with Cyclin D drive the phosphorylation of the retinoblastoma protein, Rb, which allows the cell to pass R and commit to division . . This prevents the cell from passing R and exiting G1, and in turn from proceeding through the cell cycle .
Biochemical Pathways
The main biochemical pathway affected by this compound is the cell cycle progression, specifically the transition from the G1 phase to the S phase . By inhibiting CDK4/6, this compound blocks this transition, thereby halting the cell cycle and suppressing tumor proliferation .
Result of Action
The main result of this compound’s action is the induction of cell cycle arrest and senescence in responsive cells . This leads to a decrease in cell viability and a block in the cell cycle at the G0/G1 phase . Additionally, this compound has been shown to inhibit migration and invasion of cancer cells .
Action Environment
The action of this compound can be influenced by the tumor microenvironment. For instance, it has been found that this compound induces a form of senescence endowed with an inflammatory secretome capable of recruiting and activating neutrophils . This suggests that the immune environment of the tumor can play a role in the efficacy of this compound. Furthermore, other drugs, such as lysosomotropic drugs, can interfere with the accumulation of this compound into lysosomes, thereby reducing the minimal dose of this compound required for cell-cycle arrest and senescence .
Analyse Biochimique
Biochemical Properties
Palbociclib acts in the cell cycle machinery . It is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . CDK4 and CDK6 form complexes with cyclin D to promote phosphorylation of the retinoblastoma (Rb) protein, which allows cell cycle progression .
Cellular Effects
This compound inhibits cell viability and blocks cell cycle at the G1 phase, inducing cell senescence . It also inhibits migration and invasion in certain cancer cells . In breast cancer cells, this compound works with hormonal therapy drugs to slow the cancer’s growth and spread .
Molecular Mechanism
This compound is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . It blocks the transition from the G1 to the S phase by binding to CDK4/6, inhibiting Rb protein phosphorylation . This prevents the cell from passing the restriction point and exiting G1, thereby halting the cell cycle .
Temporal Effects in Laboratory Settings
This compound has shown significant inhibitory effects in various tumor models in vivo . It has been observed that a short exposure of cells to this compound is sufficient to produce a stable cell-cycle arrest and long-term senescence . After washing out the drug, this compound-treated cells release the drug to the medium, which can induce senescence in susceptible cells .
Dosage Effects in Animal Models
In animal models, this compound has shown significant inhibitory effects on tumor growth at various dosages . The effects of this compound vary with different dosages, with substantial reductions in total tumor volumes and in Ki-67 proliferation marker expression observed .
Metabolic Pathways
This compound is mainly metabolized in the liver via oxidation and sulfonation, primarily by the cytochrome P450 isoenzyme 3A and the sulfotransferase 2A1 . Acylation and glucuronidation are minor metabolic pathways .
Transport and Distribution
This compound concentrates in intracellular acidic vesicles, where it can be readily observed due to its intrinsic fluorescence . It is released from these vesicles upon dilution or washing out of the extracellular medium .
Subcellular Localization
This compound is stored in acidic vesicles within the cell . This lysosomal trapping of this compound explains the prolonged temporal activity of the drug, its paracrine activity, and its cooperation with other lysosomotropic drugs .
Méthodes De Préparation
La préparation de Palbociclib implique plusieurs voies de synthèse et conditions réactionnelles. Une méthode comprend les étapes suivantes :
Réaction de cyclisation : L'ester méthylique de l'acide 2-acétyl-2-buténoïque et le malononitrile réagissent en conditions alcalines pour générer du 1,4,5,6-tétrahydro-2-méthoxyl-4-méthyl-5-acétyl-6-oxy-3-pyridine carbonitrile.
Réaction de substitution : Le produit intermédiaire réagit avec du cyclopentane halogéné sous l'effet d'un agent liant l'acide pour générer du N-cyclopentyl-1,4,5,6-tétrahydro-2-méthoxyl-4-méthyl-5-acétyl-6-oxy-3-pyridinecarbonitrile.
Réaction de condensation : Le produit intermédiaire réagit avec la N-[5-(1-pipérazinyl)-2-pyridinyl]guanidine pour générer de la 6-acétyl-8-cyclopentyl-5,8-dihydro-5-méthyl-2-[5-(1-pipérazinyl)-2-pyridinyl]amino-pyrido[2,3-d]pyrimidin-7(6H)-one.
Réaction de déshydrogénation : Le produit intermédiaire réagit avec du sélénate de sodium pour préparer this compound.
Cette méthode est économique, respectueuse de l'environnement et adaptée à la production industrielle .
Analyse Des Réactions Chimiques
Palbociclib subit divers types de réactions chimiques, notamment des réactions de substitution, des réactions redox et des réactions de condensation . Les réactifs couramment utilisés dans ces réactions comprennent le chlorure de thionyle, le brome, la cyclopentylamine et le sélénate de sodium . Les principaux produits formés à partir de ces réactions comprennent des intermédiaires tels que le 1,4,5,6-tétrahydro-2-méthoxyl-4-méthyl-5-acétyl-6-oxy-3-pyridine carbonitrile et la 6-acétyl-8-cyclopentyl-5,8-dihydro-5-méthyl-2-[5-(1-pipérazinyl)-2-pyridinyl]amino-pyrido[2,3-d]pyrimidin-7(6H)-one .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie . En médecine, il est principalement utilisé pour traiter le cancer du sein avancé ou métastatique positif au récepteur hormonal et négatif au récepteur 2 du facteur de croissance épidermique humain . De plus, this compound a été étudié pour sa capacité à stabiliser les structures de quadruplex G de c-Myc, ce qui pourrait avoir des implications pour le traitement du cancer .
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement les kinases dépendantes des cyclines 4 et 6 . Ces kinases sont impliquées dans la régulation du cycle cellulaire, en particulier la transition de la phase G1 à la phase S . En inhibant ces kinases, this compound empêche la phosphorylation de la protéine du rétinoblastome, qui est nécessaire à la progression du cycle cellulaire . Cette inhibition conduit à l'arrêt du cycle cellulaire en phase G1, empêchant ainsi la prolifération des cellules cancéreuses .
Applications De Recherche Scientifique
Palbociclib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In medicine, it is primarily used to treat hormone receptor-positive and human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer . Additionally, this compound has been studied for its ability to stabilize c-Myc G-quadruplex structures, which could have implications for cancer treatment .
Comparaison Avec Des Composés Similaires
D'autres composés similaires dans cette classe comprennent le Ribociclib et l'Abemaciclib . Bien que les trois médicaments inhibent les kinases dépendantes des cyclines 4 et 6, ils présentent des différences dans leurs profils pharmacocinétiques et pharmacodynamiques . Par exemple, l'Abemaciclib a trois métabolites actifs avec une puissance similaire, tandis que les métabolites du Palbociclib et du Ribociclib ne sont pas d'une importance clinique . De plus, l'Abemaciclib présente une relation claire exposition-efficacité, tandis que de telles relations pour le this compound et le Ribociclib restent non concluantes .
Propriétés
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O2/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJRHEGDXFFMBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40972590 | |
| Record name | Palbociclib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Palbociclib is a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor that acts by binding to the ATP pocket with an IC50 in the range of 9-15 nmol/L. It is important to consider that it presents low to absent activity against other kinases. The CDK4/6 kinase is involved, with coregulatory partner cyclin D, in the G1-S transition. Hence, inhibition of this step prevents cell cycle progression in cells in whose this pathway is functioning. This step includes the pathways of the phosphorylation of retinoblastoma protein and the E2F family of transcription factors. | |
| Record name | Palbociclib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09073 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
571190-30-2 | |
| Record name | Palbociclib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=571190-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palbociclib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0571190302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palbociclib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09073 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Palbociclib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(piperazin-1-yl)pyridin-2-yl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PALBOCICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9ZF61LE7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
263-266 ºC | |
| Record name | Palbociclib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09073 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
